molecular formula C7H12N4 B1392893 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1251923-84-8

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1392893
M. Wt: 152.2 g/mol
InChI Key: XNHWFJRPVBJRPR-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1251923-84-8 . It has a molecular weight of 152.2 . The IUPAC name for this compound is 3-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h6H,2-4,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 117-119 degrees Celsius .

Scientific Research Applications

Anticonvulsant Activity

  • Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the compound , were synthesized and exhibited potent anticonvulsant activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system is considered a bioisostere of the purine ring for anticonvulsant activity, although these agents have a lower propensity to cause emesis (Kelley et al., 1995).

Anti-inflammatory Effects

  • Novel [1,2,4]triazolo[4,3-a][1,5]benzodiazepine derivatives were found to exert significant anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E2 production. These findings highlight the potential for developing innovative anti-inflammatory molecules among the 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine derivatives (Fruscella et al., 2001).

Anti-asthmatic Properties

  • A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. The structure-activity relationships in this series of compounds suggest their significant value in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Cardiovascular and Renal Effects

  • N,N-Diethyl-5-methyl[1,2,4]triazolo[1,5-alpha]pyrimidine-7-amine (trapidil) was studied for its cardiovascular actions, showing dose-dependent increases in coronary sinus outflow and heart rate, and decreases in systemic blood pressure and coronary resistance. These properties suggest potential applications in treating cardiovascular conditions (Satoh et al., 1980).

Antihistaminic Agents

  • A series of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant protection from histamine-induced bronchospasm in guinea pigs. These compounds also demonstrated low sedation compared to the reference standard, indicating potential as H1-antihistaminic agents (Alagarsamy et al., 2005).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHWFJRPVBJRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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